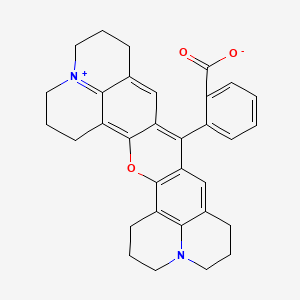

Rhodamine 101 inner salt

描述

属性

IUPAC Name |

2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30N2O3/c35-32(36)22-10-2-1-9-21(22)27-25-17-19-7-3-13-33-15-5-11-23(28(19)33)30(25)37-31-24-12-6-16-34-14-4-8-20(29(24)34)18-26(27)31/h1-2,9-10,17-18H,3-8,11-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSLHCJRTRQOSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=CC=CC=C8C(=O)[O-])CCC7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40961484 |

Source

|

| Record name | 2-(2,3,6,7,12,13,16,17-Octahydro-1H,5H,11H,15H-pyrido[3,2,1-ij]pyrido[1'',2'',3'':1',8']quinolino[6',5':5,6]pyrano[2,3-f]quinolin-18-ium-9-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41175-43-3, 116450-56-7 |

Source

|

| Record name | 2-(2,3,6,7,12,13,16,17-Octahydro-1H,5H,11H,15H-pyrido[3,2,1-ij]pyrido[1'',2'',3'':1',8']quinolino[6',5':5,6]pyrano[2,3-f]quinolin-18-ium-9-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhodamine 101 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Photophysical Properties of Rhodamine 101 Inner Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 101 inner salt is a highly efficient and stable fluorescent dye belonging to the xanthene class. Its exceptional photophysical properties, including a high fluorescence quantum yield and significant molar absorptivity, have established it as a crucial tool in various scientific disciplines. This technical guide provides an in-depth overview of the core photophysical characteristics of this compound, detailed experimental methodologies for their determination, and a visual representation of the characterization workflow. This document is intended to serve as a comprehensive resource for researchers employing this fluorophore in applications ranging from fluorescence microscopy and flow cytometry to fluorescence correlation spectroscopy and as a reference standard.[1][2]

Core Photophysical Properties

The photophysical parameters of this compound are summarized below. These values are influenced by the solvent environment; data for ethanol and methanol, two commonly used solvents, are presented.

| Photophysical Property | Value (Ethanol) | Value (Methanol) | References |

| Absorption Maximum (λabs) | 565 nm | 560 nm, 567 nm | [3] |

| Molar Absorptivity (ε) | 95,000 L mol-1 cm-1 at 565 nm | 105,000 L mol-1 cm-1 at 567 nm | [3][4] |

| Emission Maximum (λem) | 595 nm | 588 nm, 589 nm | [2][5][6] |

| Fluorescence Quantum Yield (ΦF) | 0.98, 0.96 | Not explicitly found | [3][7] |

| Fluorescence Lifetime (τF) | ~4.2 ns | Not explicitly found | [8] |

Experimental Protocols

Accurate determination of the photophysical properties of this compound is paramount for its effective application. The following sections outline generalized yet detailed methodologies for measuring its key characteristics.

Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar absorptivity of this compound.

Materials:

-

This compound

-

Spectroscopic grade ethanol or methanol

-

Calibrated UV-Vis spectrophotometer (e.g., Agilent 8453)[3]

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values between 0.1 and 1.0 at the absorption maximum.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from approximately 400 nm to 700 nm.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Record the absorption spectra for each of the prepared dilutions.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λabs).

-

Using the Beer-Lambert law (A = εcl), plot a calibration curve of absorbance at λabs versus concentration.

-

The molar absorptivity (ε) is determined from the slope of the linear fit of this plot.

-

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra of this compound.

Materials:

-

Dilute solutions of this compound (absorbance < 0.1 at the excitation wavelength)

-

Calibrated spectrofluorometer (e.g., PTI QM-4/2003 SE)[3]

-

Fluorescence cuvettes (1 cm path length)

Procedure:

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Emission Spectrum:

-

Set the excitation wavelength to the determined λabs (e.g., 565 nm in ethanol).

-

Scan the emission monochromator over a wavelength range that encompasses the expected emission (e.g., 570 nm to 750 nm).

-

-

Excitation Spectrum:

-

Set the emission monochromator to the determined emission maximum (λem).

-

Scan the excitation monochromator over a wavelength range that includes the absorption band (e.g., 400 nm to 580 nm).

-

-

Solvent Blank: Record the emission spectrum of the pure solvent under the same conditions to check for background fluorescence.

Fluorescence Quantum Yield Determination (Comparative Method)

Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.

Materials:

-

This compound solutions of varying concentrations (absorbance < 0.1)

-

A suitable fluorescence standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, ΦF = 0.95)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

Procedure:

-

Solution Preparation: Prepare a series of solutions of both the sample (Rhodamine 101) and the standard with absorbances ranging from approximately 0.02 to 0.1 at the chosen excitation wavelength.

-

Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength.

-

Fluorescence Measurement:

-

Record the fluorescence emission spectrum for each solution of the sample and the standard at the same excitation wavelength and with identical instrument settings (e.g., slit widths).

-

Integrate the area under the corrected emission spectrum for each measurement.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the slope of the linear fit for both plots.

-

Calculate the quantum yield of the sample (ΦX) using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) where ΦST is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Objective: To determine the fluorescence lifetime of this compound.

Materials:

-

Dilute solution of this compound

-

TCSPC system equipped with a pulsed laser source (picosecond diode laser) and a sensitive detector (e.g., photomultiplier tube).

Procedure:

-

Instrument Setup:

-

Select a pulsed laser with an excitation wavelength close to the λabs of Rhodamine 101.

-

Optimize the instrument parameters, including the repetition rate of the laser and the collection time.

-

-

Instrument Response Function (IRF) Measurement: Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample.

-

Sample Measurement: Record the fluorescence decay of the Rhodamine 101 solution.

-

Data Analysis:

-

Use deconvolution software to fit the experimental fluorescence decay curve, taking the IRF into account.

-

A single or multi-exponential decay model is typically used to extract the fluorescence lifetime(s) (τF).

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the photophysical characterization of a fluorescent molecule like this compound.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PhotochemCAD | this compound [photochemcad.com]

- 4. exciton.luxottica.com [exciton.luxottica.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Properties of Rhodamine 101 Inner Salt

This technical guide provides a comprehensive overview of the absorption and emission spectral characteristics of Rhodamine 101 inner salt, tailored for researchers, scientists, and professionals in drug development. This document details the quantitative spectroscopic data, experimental methodologies for its measurement, and a visual representation of the experimental workflow.

Core Spectroscopic Properties

This compound is a highly fluorescent dye known for its brightness and photostability, making it a valuable tool in various biological applications, including fluorescence microscopy, flow cytometry, and fluorescence correlation spectroscopy.[1][2][3] Its zwitterionic nature at physiological pH contributes to its unique spectral properties in different solvent environments.

Quantitative Spectroscopic Data

The following table summarizes the key quantitative data for the absorption and emission spectra of this compound in different solvents.

| Spectroscopic Parameter | Value | Solvent |

| Absorption Maximum (λabs) | 565 nm | Ethanol |

| 567 nm | Methanol | |

| 569 nm | - | |

| Emission Maximum (λem) | 588 nm | Methanol |

| 590 nm | - | |

| 595 nm | - | |

| Molar Absorptivity (ε) | 10.50 x 104 L·mol-1·cm-1 | Methanol |

| 95,000 L·mol-1·cm-1 | Ethanol | |

| Fluorescence Quantum Yield (ΦF) | 0.913 | Ethanol |

| 0.98 | Ethanol |

Note: Variations in reported values can be attributed to differences in experimental conditions and instrumentation.

Experimental Protocols for Spectral Measurement

The determination of the absorption and emission spectra of this compound involves standardized spectrophotometric and spectrofluorometric techniques.

1. Measurement of the Absorption Spectrum

This protocol outlines the steps to determine the absorption spectrum and molar absorptivity of this compound.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is required.

-

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol or methanol)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

-

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution, using sonication if necessary.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that yield absorbance values between 0.1 and 1.0 at the absorption maximum.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the desired wavelength range for the scan (e.g., 300-700 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the reference and sample holders of the spectrophotometer and run a baseline correction.

-

Sample Measurement: Replace the blank in the sample holder with the cuvette containing the most dilute Rhodamine 101 solution.

-

Data Acquisition: Scan the absorbance of the sample across the specified wavelength range. The peak of the resulting spectrum corresponds to the absorption maximum (λmax).

-

Molar Absorptivity Calculation: Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm), calculate the molar absorptivity (ε).

-

2. Measurement of the Emission Spectrum and Quantum Yield

This protocol describes the determination of the fluorescence emission spectrum and the relative fluorescence quantum yield.

-

Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator, and a photodetector.

-

Materials:

-

This compound solution (prepared as above, with absorbance < 0.1 at the excitation wavelength)

-

A fluorescent standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, ΦF = 0.95).

-

Quartz fluorescence cuvettes (1 cm path length, four polished sides)

-

-

Procedure:

-

Instrument Setup: Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon arc lamp) to stabilize.

-

Excitation Wavelength Selection: Set the excitation monochromator to the absorption maximum (λmax) of this compound.

-

Emission Scan: Scan the emission monochromator over a wavelength range that covers the expected emission of the dye (e.g., 570-800 nm).

-

Data Acquisition for Sample: Record the fluorescence emission spectrum of the this compound solution.

-

Data Acquisition for Standard: Without changing the instrument settings, replace the sample cuvette with the cuvette containing the reference standard and record its emission spectrum.

-

Solvent Blank: Measure the emission spectrum of the pure solvent to account for any background signal or Raman scattering.

-

Data Analysis and Quantum Yield Calculation:

-

Subtract the solvent blank spectrum from both the sample and standard spectra.

-

Integrate the area under the corrected emission spectra for both the sample (IS) and the standard (IR).

-

Measure the absorbance of the sample (AS) and the standard (AR) at the excitation wavelength using a UV-Vis spectrophotometer.

-

Calculate the quantum yield of the sample (ΦS) using the following equation: ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2) Where ΦR is the quantum yield of the reference, and nS and nR are the refractive indices of the sample and reference solutions, respectively (if the solvents are the same, this term cancels out).

-

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for determining the spectroscopic properties of a fluorescent compound like this compound.

Caption: Experimental workflow for determining the absorption and emission spectra of this compound.

References

Rhodamine 101 Inner Salt: A Technical Guide to Quantum Yield and Fluorescence Lifetime

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 101 inner salt is a highly efficient and photostable fluorescent dye, making it a valuable tool in various scientific disciplines, including biotechnology and drug development.[1][2] Its utility in applications such as fluorescence microscopy, flow cytometry, fluorescence correlation spectroscopy, and ELISA stems from its bright fluorescence and well-characterized photophysical properties.[2][3] This technical guide provides an in-depth overview of the fluorescence quantum yield and lifetime of this compound, complete with experimental protocols and data presented for easy reference.

Core Photophysical Parameters

The two most critical photophysical characteristics of a fluorophore are its fluorescence quantum yield (ΦF) and fluorescence lifetime (τ).[4] The quantum yield quantifies the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[5] The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon.[6]

Quantitative Data Summary

The fluorescence quantum yield and lifetime of this compound are solvent-dependent. The following tables summarize key quantitative data for this dye in various solvents.

| Solvent | Quantum Yield (ΦF) | Reference(s) |

| Ethanol | 0.98 - 1.0 | [7][8] |

| Methanol | Not explicitly stated, but used as a solvent | [9] |

| Solvent | Lifetime (τ) in ns | Reference(s) |

| Ethanol | 4.74 | [4] |

| Various Alcohols (Methanol to Octanol) | Investigated, with R101 showing variations | [10] |

Note: Rhodamine dyes, in general, are known to exhibit a solvent-dependent quantum yield, which tends to increase as the solvent polarity decreases.[4]

Experimental Protocols

Accurate determination of fluorescence quantum yield and lifetime requires meticulous experimental execution. The following sections detail the standard methodologies for these measurements.

Measurement of Fluorescence Quantum Yield

The comparative (or relative) method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample.[11] This method involves comparing the fluorescence intensity of the test sample to a well-characterized standard with a known quantum yield.[11]

Experimental Protocol: Comparative Method

-

Standard Selection: Choose a suitable fluorescence standard with a known quantum yield and spectral properties that overlap with the sample of interest. For Rhodamine 101, which has a very high quantum yield, a standard with a precisely known and stable quantum yield is crucial.

-

Sample Preparation:

-

Use spectroscopic grade solvents to minimize interference from fluorescent impurities.

-

Prepare a series of dilutions for both the test sample (this compound) and the standard.

-

The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to prevent inner filter effects.

-

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance spectra for each dilution of the sample and the standard.

-

Record the absorbance at the selected excitation wavelength.

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer to record the fluorescence emission spectra of all solutions.

-

Ensure that the excitation and emission slit widths are identical for all measurements.

-

-

Data Analysis:

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected fluorescence spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

Perform a linear regression for both datasets. The resulting plots should be linear and pass through the origin. The slope of each line is the gradient (Grad).[11]

-

-

Quantum Yield Calculation: The quantum yield of the test sample (ΦX) can be calculated using the following equation[11]:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively.

-

Measurement of Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is the most frequently used and highly sensitive method for measuring fluorescence lifetimes, capable of resolving lifetimes into the picosecond range.[12][13]

Experimental Protocol: Time-Correlated Single Photon Counting (TCSPC)

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., laser or LED), a sample holder, a sensitive photodetector (e.g., photomultiplier tube - PMT), and timing electronics.[13]

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the desired solvent. The optical density of the solution should be less than 0.1 at the excitation wavelength in a 1 cm cuvette to avoid reabsorption effects.[12]

-

-

Instrument Response Function (IRF) Measurement:

-

Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or a Ludox solution) in place of the sample. The excitation and emission wavelengths should be set to the same value.

-

-

Data Acquisition:

-

Excite the sample with the pulsed light source. The repetition rate of the source should be chosen to allow for the complete decay of the fluorescence before the next pulse arrives.[14]

-

The detector registers the arrival time of individual fluorescence photons relative to the excitation pulse.[13]

-

This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay curve.[12]

-

-

Data Analysis:

-

The collected fluorescence decay data is deconvoluted with the IRF and fitted to an exponential decay model to determine the fluorescence lifetime (τ).

-

Visualized Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for measuring fluorescence quantum yield and lifetime.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. PhotochemCAD | this compound [photochemcad.com]

- 8. Starna Quantum Yield Reference [starna.com]

- 9. exciton.luxottica.com [exciton.luxottica.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.uci.edu [chem.uci.edu]

- 12. leica-microsystems.com [leica-microsystems.com]

- 13. horiba.com [horiba.com]

- 14. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of Rhodamine 101 Inner Salt in Ethanol and Dimethyl Sulfoxide (DMSO)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Rhodamine 101 inner salt, a widely used fluorescent dye, in two common laboratory solvents: ethanol and dimethyl sulfoxide (DMSO). This document collates available quantitative data, outlines a standard experimental protocol for solubility determination, and presents a logical workflow for sample preparation. The information herein is intended to assist researchers in the effective use of this compound in various scientific applications, including fluorescence microscopy, flow cytometry, and drug development assays.

Introduction

This compound is a bright fluorescent dye with excitation and emission maxima typically around 565 nm and 595 nm, respectively.[1] Its application in sensitive bioassays necessitates a thorough understanding of its solubility characteristics to ensure accurate and reproducible experimental outcomes. The choice of solvent can significantly impact the dye's performance by affecting its aggregation state, quantum yield, and ultimately, its fluorescent intensity. This guide focuses on its solubility in ethanol, a common solvent for spectroscopic studies, and DMSO, a versatile solvent for preparing concentrated stock solutions of various compounds for biological and pharmaceutical research.

Quantitative Solubility Data

The solubility of this compound can vary depending on factors such as the purity of the compound, the specific grade of the solvent, temperature, and the method of determination. The data presented below is compiled from various chemical supplier specifications.

Table 1: Quantitative Solubility of this compound

| Solvent | Reported Solubility | Source | Notes |

| Ethanol | 0.1 mg/mL | Cayman Chemical[1][2] | - |

| Ethanol | 20 mg/mL | Sigma-Aldrich | A significant discrepancy exists between reported values, potentially due to different measurement methodologies or material purity. |

| Dimethyl Sulfoxide (DMSO) | Soluble | AAT Bioquest,[3] MedchemExpress | A precise quantitative value is not readily available in the reviewed literature. However, it is widely reported as soluble and suitable for preparing high-concentration stock solutions. |

It is crucial for researchers to note the significant discrepancy in the reported solubility of this compound in ethanol. This highlights the importance of empirically determining the solubility for specific experimental needs or consulting the documentation for the specific batch of the compound being used.

Experimental Protocol for Solubility Determination

While specific experimental details from the sources of the quantitative data are not provided, a general and reliable method for determining the solubility of a compound like this compound is the isothermal shake-flask method followed by spectroscopic analysis.

3.1. Materials

-

This compound (crystalline solid)

-

Anhydrous Ethanol (≥99.5%)

-

Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%)

-

Spectrophotometer (UV-Vis)

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

3.2. Methodology

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into several vials.

-

Add a precise volume of the desired solvent (ethanol or DMSO) to each vial. The amount of solid should be sufficient to ensure that not all of it dissolves.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

For complete separation of the undissolved solid, centrifuge the vials at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to avoid precipitation.

-

To prevent any undissolved microparticles from being transferred, pass the supernatant through a syringe filter.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the spectrophotometer's absorbance reading for this compound. A series of dilutions may be necessary.

-

-

Spectroscopic Analysis:

-

Measure the absorbance of the diluted solutions at the maximum absorption wavelength (λmax) of this compound in the respective solvent (approximately 565 nm in ethanol).[4]

-

Prepare a standard calibration curve using known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of the diluted supernatant.

-

Calculate the original concentration of the saturated solution by multiplying by the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Visualization of Workflows

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for solubility determination.

4.2. Logical Workflow for Stock Solution Preparation

This diagram outlines the decision-making process for preparing a stock solution of this compound for experimental use.

Caption: Logical workflow for stock solution preparation.

Conclusion

The solubility of this compound is a critical parameter for its effective use in research. While it is readily soluble in DMSO, making it an excellent choice for high-concentration stock solutions, there is a significant discrepancy in the reported quantitative solubility in ethanol. Researchers should be aware of this variability and, when precise concentrations are required, consider performing an in-house solubility determination. The experimental protocol outlined in this guide provides a robust framework for such measurements. Careful consideration of solubility will ensure the reliability and reproducibility of experimental results in various applications within the fields of life sciences and drug development.

References

Molar extinction coefficient of Rhodamine 101 inner salt

An In-depth Technical Guide to the Molar Extinction Coefficient of Rhodamine 101 Inner Salt

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly stable and bright fluorescent dye widely utilized in various biological and biotechnological applications.[1][2][3][4] Its utility extends to fluorescence microscopy, flow cytometry, fluorescence correlation spectroscopy, and ELISA.[1][2][5] A critical parameter for the quantitative use of this compound is its molar extinction coefficient (ε), which relates the absorbance of a solution to its concentration. This guide provides a comprehensive overview of the molar extinction coefficient of this compound, including its values in different solvents and a detailed experimental protocol for its determination.

Photophysical Properties of this compound

The photophysical properties of this compound, particularly its molar extinction coefficient, are influenced by the solvent environment. The following table summarizes key quantitative data for this fluorophore in commonly used solvents.

| Property | Value | Solvent | Wavelength (nm) | Reference |

| Molar Extinction Coefficient (ε) | 105,000 L mol⁻¹ cm⁻¹ | Methanol | 567 | [6] |

| Molar Extinction Coefficient (ε) | 95,000 L mol⁻¹ cm⁻¹ | Ethanol | 565 | [7] |

| Absorption Maximum (λmax) | 567 nm | Methanol | - | [6][8] |

| Absorption Maximum (λmax) | 565 nm | Ethanol | - | [7] |

| Emission Maximum (λem) | 588 nm | Methanol | - | [6] |

| Emission Maximum (λem) | 589 nm | Methanol | - | |

| Emission Maximum (λem) | 595 nm | - | - | [1][2][3] |

| Quantum Yield (Φ) | 0.98 | Ethanol | - | [7] |

Experimental Protocol for Determining the Molar Extinction Coefficient

The determination of the molar extinction coefficient is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration and the path length of the light passing through it. The following protocol outlines the steps for determining the molar extinction coefficient of this compound using UV-Vis spectrophotometry.

Materials and Equipment:

-

This compound (high purity)

-

Spectrophotometric grade solvent (e.g., methanol or ethanol)

-

Analytical balance

-

Volumetric flasks (various sizes)

-

Micropipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of a Stock Solution:

-

Accurately weigh a precise amount of this compound using an analytical balance.

-

Dissolve the weighed dye in a known volume of the chosen solvent (e.g., methanol) in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mM). Ensure the dye is completely dissolved.

-

-

Preparation of Standard Dilutions:

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations. It is recommended to prepare at least five different concentrations.

-

-

Spectrophotometric Measurement:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Set the spectrophotometer to measure the absorbance spectrum over a relevant wavelength range (e.g., 400-700 nm).

-

Use a quartz cuvette filled with the pure solvent as a blank to zero the spectrophotometer.

-

Measure the absorbance spectrum of each standard solution to determine the wavelength of maximum absorbance (λmax).

-

Set the spectrophotometer to the determined λmax and measure the absorbance of each standard solution.

-

-

Data Analysis:

-

Plot a graph of absorbance at λmax (y-axis) versus the concentration of the standard solutions (x-axis).

-

Perform a linear regression analysis on the plotted data. The resulting graph should be a straight line passing through the origin, in accordance with the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration).

-

The molar extinction coefficient (ε) is calculated from the slope of the linear regression line. Since the path length (b) of the cuvette is typically 1 cm, the slope of the line is equal to the molar extinction coefficient.

-

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for the determination of the molar extinction coefficient of this compound.

Caption: Workflow for Molar Extinction Coefficient Determination.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. scbt.com [scbt.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. exciton.luxottica.com [exciton.luxottica.com]

- 7. PhotochemCAD | this compound [photochemcad.com]

- 8. 419060010 [thermofisher.com]

A Technical Guide to Rhodamine 101 Inner Salt (CAS 116450-56-7) for Researchers and Drug Development Professionals

An in-depth examination of the properties, applications, and experimental protocols for the versatile fluorescent dye, Rhodamine 101 inner salt.

This compound, identified by CAS number 116450-56-7, is a bright, red-emitting fluorescent dye widely utilized in various biological and biomedical research fields. Its high fluorescence quantum yield and excellent photostability make it a valuable tool for applications ranging from fluorescence microscopy and flow cytometry to neuronal tracing and mitochondrial function analysis. This technical guide provides a comprehensive overview of its properties, detailed experimental protocols, and visualizations of its application in key cellular analysis workflows.

Core Physicochemical and Spectral Properties

This compound is a lipophilic cationic dye that can permeate cell membranes, leading to its accumulation in organelles with negative membrane potentials, most notably mitochondria. Its fluorescence is characterized by a strong absorption in the green-yellow region of the spectrum and an emission in the orange-red region, making it compatible with common laser lines and filter sets. A summary of its key quantitative properties is presented below for easy reference.

| Property | Value | Solvent/Conditions |

| CAS Number | 116450-56-7 | - |

| Molecular Formula | C₃₂H₃₀N₂O₃ | - |

| Molecular Weight | 490.6 g/mol | - |

| Appearance | Dark purple crystalline powder | - |

| Excitation Maximum (λex) | 565 nm | Ethanol |

| 560 nm | Methanol | |

| Emission Maximum (λem) | 595 nm | Ethanol |

| 589 nm | Methanol | |

| Molar Absorptivity (ε) | 95,000 cm⁻¹M⁻¹ | Ethanol at 565 nm |

| Fluorescence Quantum Yield (Φ) | ~0.98-1.0 | Ethanol |

| Solubility | Soluble in methanol and ethanol (e.g., ~0.1 mg/mL in ethanol)[1] | - |

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound in cell-based assays. These protocols are intended as a starting point and may require optimization for specific cell types and experimental conditions.

Fluorescence Microscopy of Live Cells

This protocol describes the use of this compound for staining mitochondria in live cells to assess mitochondrial membrane potential.

Materials:

-

This compound (CAS 116450-56-7)

-

Dimethyl sulfoxide (DMSO), sterile

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

Live-cell imaging medium

-

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) (optional, for depolarization control)

Procedure:

-

Prepare a Stock Solution: Dissolve this compound in DMSO to a final concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.

-

Cell Seeding: Plate cells on a suitable imaging dish or slide and allow them to adhere and grow to the desired confluency.

-

Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final working concentration of 100-500 nM. The optimal concentration should be determined empirically.

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

-

Wash: Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium.

-

Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for rhodamine fluorescence (e.g., excitation at ~560 nm and emission at ~590 nm).

-

(Optional) Depolarization Control: To confirm that the staining is dependent on mitochondrial membrane potential, treat a parallel sample of stained cells with a mitochondrial uncoupler like CCCP (5-10 µM) for 5-10 minutes before imaging. A significant decrease in mitochondrial fluorescence intensity should be observed.

Flow Cytometry Analysis of Mitochondrial Membrane Potential

This protocol outlines a method for quantifying changes in mitochondrial membrane potential in a cell population using flow cytometry.

Materials:

-

This compound stock solution (as prepared above)

-

Cell suspension

-

Complete cell culture medium

-

PBS

-

FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

Procedure:

-

Cell Preparation: Harvest cells and prepare a single-cell suspension in complete cell culture medium at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add the this compound stock solution to the cell suspension to a final concentration of 100-500 nM. Incubate for 15-30 minutes at 37°C, protected from light.

-

Wash: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in ice-cold FACS buffer and repeat the wash step twice.

-

Resuspension: Resuspend the final cell pellet in an appropriate volume of FACS buffer for flow cytometry analysis.

-

Data Acquisition: Analyze the cells on a flow cytometer equipped with a laser and emission filter suitable for detecting rhodamine fluorescence (e.g., excitation with a 488 nm or 561 nm laser and emission detection around 585/42 nm).

-

Data Analysis: Gate on the cell population of interest and analyze the fluorescence intensity. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Retrograde Neuronal Tracing in Brain Slices

This protocol provides a general workflow for using this compound (often conjugated to dextran for this application) as a retrograde tracer in ex vivo brain slice preparations.

Materials:

-

Rhodamine 101-dextran conjugate

-

Artificial cerebrospinal fluid (aCSF)

-

Brain slice preparation setup

-

Microinjection system

Procedure:

-

Brain Slice Preparation: Prepare acute brain slices of the desired thickness from the brain region of interest using a vibratome. Maintain the slices in oxygenated aCSF.

-

Tracer Application: Under a dissecting microscope, use a microinjection pipette to deliver a small amount of the Rhodamine 101-dextran conjugate into the target brain region where axonal projections terminate.

-

Incubation: Incubate the slices in oxygenated aCSF for several hours (e.g., 4-8 hours) to allow for retrograde transport of the tracer along the axons to the neuronal cell bodies.

-

Fixation: Fix the brain slices in 4% paraformaldehyde in PBS.

-

Imaging: Mount the fixed slices on slides and image using a fluorescence or confocal microscope to visualize the labeled neurons.

Visualizations of Experimental Workflows and Signaling Pathways

To further elucidate the application of this compound, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a relevant signaling pathway.

Caption: General workflow for staining live cells with this compound.

Caption: Signaling pathway of apoptosis involving mitochondrial membrane potential.

Conclusion

This compound is a robust and versatile fluorescent probe with significant utility in cell biology and drug discovery. Its bright fluorescence and sensitivity to mitochondrial membrane potential make it an excellent tool for assessing cell health and investigating mechanisms of drug-induced toxicity. The protocols and data presented in this guide are intended to facilitate the successful application of this valuable research tool.

References

A Technical Guide to Rhodamine 101 Inner Salt in Cell Biology: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Rhodamine 101 inner salt, a bright and photostable fluorescent dye, offers a versatile tool for a range of applications in modern cell biology. This technical guide provides an in-depth overview of its core properties, potential applications in fluorescence microscopy and flow cytometry, and detailed experimental considerations for its use in cellular analysis.

Core Properties of this compound

This compound is a xanthene-based dye known for its high fluorescence quantum yield and photostability.[][2][3] Its chemical structure and key photophysical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₀N₂O₃ | [][4] |

| Molecular Weight | 490.6 g/mol | [5] |

| Excitation Maximum (λex) | 565 nm (in Ethanol) | [5] |

| Emission Maximum (λem) | 595 nm (in Ethanol) | [5] |

| Molar Absorptivity (ε) | 95,000 cm⁻¹M⁻¹ (at 565 nm in Ethanol) | [6] |

| Fluorescence Quantum Yield (Φ) | 0.98 (in Ethanol) | [6] |

| Solubility | Soluble in DMSO and Ethanol | [5][7] |

Applications in Cellular Imaging

The favorable spectral properties of this compound make it a valuable probe for various cellular imaging techniques.

Fluorescence Microscopy

This compound can be used as a fluorescent stain in both live and fixed cells. Its bright red fluorescence provides excellent contrast for visualizing cellular structures.

While a specific protocol for this compound is not widely published, a general protocol for rhodamine dyes can be adapted. Optimization of dye concentration and incubation time is crucial for achieving high-quality, reproducible results.[]

Protocol Steps:

-

Cell Culture: Grow cells to the desired confluency on a glass-bottom dish or chamber slide suitable for live-cell imaging.

-

Staining: Replace the culture medium with a fresh medium containing the optimized concentration of this compound. Incubate for 15-30 minutes at 37°C.

-

Washing: Gently wash the cells twice with a fresh, pre-warmed culture medium to remove excess dye.

-

Imaging: Image the cells immediately using a live-cell imaging setup equipped with environmental control (37°C, 5% CO₂).

Mitochondrial Staining and Membrane Potential

Cationic rhodamine dyes are known to accumulate in mitochondria in a membrane potential-dependent manner. W[7][8]hile Rhodamine 123 and TMRM are more commonly used for specifically measuring mitochondrial membrane potential, the cationic nature of this compound suggests it may also localize to mitochondria. H[7][9]owever, its suitability for quantitative measurements of membrane potential requires careful validation against established probes. A decrease in mitochondrial fluorescence would indicate a depolarization of the mitochondrial membrane.

[7]Signaling Pathway: Mitochondrial Accumulation of Cationic Dyes

Flow Cytometry Applications

This compound is suitable for use in flow cytometry. I[2][7][10]t can be used for general cell staining to identify cell populations or, potentially, to assess mitochondrial membrane potential in a high-throughput manner. A protocol adapted from the use of other rhodamine dyes, such as Rhodamine 123 for assessing multidrug resistance protein 1 (MDR1) activity, could serve as a starting point.

References

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. Gentle Rhodamines for Live-Cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. caymanchem.com [caymanchem.com]

- 6. PhotochemCAD | this compound [photochemcad.com]

- 7. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound *CAS 116450-56-7* | AAT Bioquest [aatbio.com]

Rhodamine 101 Inner Salt for Mitochondrial Staining in Live Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Rhodamine 101 inner salt as a fluorescent probe for staining mitochondria in live cells. It covers the core principles of its mechanism of action, detailed experimental protocols, and data presentation to facilitate its application in research and drug development.

Introduction: The Role of Mitochondrial Staining in Cellular Research

Mitochondria are vital organelles responsible for cellular energy production, and their dysfunction is implicated in a wide range of human diseases, including neurodegenerative disorders, metabolic diseases, and cancer.[1][2] The ability to visualize and study mitochondrial dynamics, such as fusion and fission, in living cells is crucial for understanding cellular health and disease progression.[1][2] Fluorescent probes, like Rhodamine 101, are indispensable tools for these investigations due to their high brightness, photostability, and cell permeability.[]

Rhodamine 101, a member of the rhodamine family of fluorescent dyes, is known for its red-shifted fluorescence, high quantum yield, and stability across a wide pH range.[1][2] These characteristics make it a valuable tool for live-cell imaging, enabling researchers to monitor mitochondrial activity and morphology over time.

Mechanism of Mitochondrial Accumulation

The accumulation of Rhodamine 101 within mitochondria is primarily driven by the negative mitochondrial membrane potential (ΔΨm).[1] Healthy, respiring mitochondria maintain a significant electrochemical gradient across their inner membrane, typically ranging from -120 to -180 mV.[1] As a cationic and lipophilic molecule, Rhodamine 101 is drawn across the plasma membrane (which has a less negative potential of -30 to -60 mV) and then concentrates within the highly negative mitochondrial matrix.[1] This potential-driven accumulation allows for the specific labeling of active, healthy mitochondria.

Figure 1: Mechanism of Rhodamine 101 accumulation in mitochondria.

Quantitative Data and Photophysical Properties

Rhodamine dyes are valued for their robust photophysical properties. The table below summarizes key quantitative data for Rhodamine 101 and related compounds for comparative purposes.

| Property | Rhodamine 101 | Rhodamine B |

| Excitation Wavelength (nm) | ~560-570 | ~540-570[] |

| Emission Wavelength (nm) | ~580-600 | ~570-620[] |

| Molar Extinction Coefficient (M⁻¹cm⁻¹) | Not specified in results | 106,000 (in ethanol at 545 nm)[1] |

| Quantum Yield | High[1][2] | High[] |

| Photostability | High[1][2] | High[] |

Experimental Protocol for Mitochondrial Staining in Live Cells

This protocol provides a general guideline for staining mitochondria in live cells with Rhodamine 101. Optimization of dye concentration and incubation time may be necessary depending on the cell type and experimental conditions.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), high purity

-

Live-cell imaging medium (e.g., HBSS, phenol red-free DMEM)[4]

-

Cultured cells on a suitable imaging dish (e.g., glass-bottom dish)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Prepare a Stock Solution:

-

Dissolve this compound in high-purity DMSO to create a 1-10 mM stock solution.

-

Store the stock solution at -20°C, protected from light.

-

-

Prepare a Working Solution:

-

On the day of the experiment, dilute the stock solution in a warm (37°C) live-cell imaging medium to the desired final concentration. A starting concentration in the range of 100 nM to 1 µM is recommended. The optimal concentration should be determined empirically.

-

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Wash the cells once with the pre-warmed imaging medium.

-

Add the Rhodamine 101 working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells two to three times with the pre-warmed imaging medium to remove unbound dye and reduce background fluorescence.[]

-

-

Imaging:

-

Add fresh, pre-warmed imaging medium to the cells.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for Rhodamine 101 (e.g., TRITC/Cy3 filter set).

-

To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time.[4]

-

Figure 2: Experimental workflow for live-cell mitochondrial staining.

Advantages and Limitations

Advantages:

-

High Specificity for Active Mitochondria: Accumulation is dependent on the mitochondrial membrane potential, allowing for the selective visualization of healthy, functional mitochondria.[1]

-

Excellent Photophysical Properties: Rhodamine 101 exhibits high brightness, photostability, and a high quantum yield, which are advantageous for fluorescence microscopy.[1][2]

-

Good Cell Permeability: As a cationic and lipophilic dye, it readily crosses the plasma membrane of living cells.[1][2]

-

Red-Shifted Spectrum: Its excitation and emission in the red-orange range help to minimize autofluorescence from cellular components.

Limitations:

-

Potential for Phototoxicity: Like many fluorescent dyes, prolonged exposure to excitation light can lead to the generation of reactive oxygen species (ROS), which can induce cellular damage and apoptosis.[5][6] It is crucial to minimize light exposure during imaging.[4]

-

Dependence on Membrane Potential: While an advantage for assessing mitochondrial health, this also means that the staining intensity can be influenced by factors that alter the mitochondrial membrane potential, which must be considered during data interpretation.

-

Exclusion from Certain Cells/Tissues: The polarity of Rhodamine 101 may lead to its exclusion from some cell types or tissues under certain conditions.[1][2]

Comparison with Other Mitochondrial Probes

Rhodamine 101 is part of a broader class of rhodamine-based mitochondrial stains. The choice of probe often depends on the specific experimental requirements.

Figure 3: Logical relationships of Rhodamine 101 with other mitochondrial probes.

-

Rhodamine 123: One of the most widely used rhodamine derivatives for mitochondrial staining, it also accumulates based on membrane potential.[7][8][9]

-

TMRE (Tetramethylrhodamine, Ethyl Ester) and TMRM (Tetramethylrhodamine, Methyl Ester): These are also cationic, lipophilic dyes that are readily sequestered by active mitochondria and are commonly used to quantitatively assess mitochondrial membrane potential.[9][10]

Conclusion

This compound is a potent and reliable fluorescent probe for visualizing mitochondria in living cells. Its accumulation in active mitochondria, driven by the mitochondrial membrane potential, combined with its favorable photophysical properties, makes it a valuable tool for studying mitochondrial dynamics and function. By following optimized protocols and being mindful of its limitations, particularly phototoxicity, researchers can leverage Rhodamine 101 to gain significant insights into cellular physiology and disease.

References

- 1. BJOC - Hydrophobic analogues of rhodamine B and rhodamine 101: potent fluorescent probes of mitochondria in living C. elegans [beilstein-journals.org]

- 2. Hydrophobic analogues of rhodamine B and rhodamine 101: potent fluorescent probes of mitochondria in living C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Gentle Rhodamines for Live-Cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 7. Mitochondrial Inner Membrane Electrophysiology Assessed by Rhodamine-123 Transport and Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Increased mitochondrial uptake of rhodamine 123 by CDDP treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. stratech.co.uk [stratech.co.uk]

Methodological & Application

Application Notes and Protocols for Immunofluorescence Staining with Rhodamine 101 Inner Salt Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 101 inner salt is a bright and photostable fluorophore belonging to the rhodamine family of dyes. Its excitation and emission maxima in the orange-red region of the spectrum make it an excellent candidate for immunofluorescence (IF) applications, particularly in multiplexing experiments where spectral separation from other common fluorophores is crucial. This document provides detailed application notes and a comprehensive protocol for utilizing secondary antibodies conjugated to this compound in indirect immunofluorescence staining.

Photophysical Properties of this compound

This compound exhibits robust photophysical properties that are highly advantageous for fluorescence microscopy. A summary of its key characteristics in comparison to other commonly used fluorophores is presented below.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| This compound | ~565 | ~595 | ~95,000 | ~0.98 |

| Fluorescein (FITC) | ~495 | ~518 | ~75,000 | ~0.92 |

| Tetramethylrhodamine (TRITC) | ~550 | ~573 | ~85,000 | ~0.20 |

| Alexa Fluor 488 | ~495 | ~519 | ~71,000 | ~0.92 |

| Alexa Fluor 594 | ~590 | ~617 | ~92,000 | ~0.66 |

| Cyanine 3 (Cy3) | ~550 | ~570 | ~150,000 | ~0.15 |

Experimental Protocols

This section outlines a detailed protocol for indirect immunofluorescence staining of cultured cells using a secondary antibody conjugated to this compound.

Materials and Reagents

-

Cells: Adherent cells grown on sterile glass coverslips in a 24-well plate.

-

Fixation Solution: 4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS), pH 7.4.

-

Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS.

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 5% normal serum (from the same species as the secondary antibody) in PBS.

-

Primary Antibody: Specific to the target antigen, diluted in Blocking Buffer.

-

Secondary Antibody: this compound-conjugated antibody against the host species of the primary antibody, diluted in Blocking Buffer.

-

Washing Buffer: PBS with 0.05% Tween-20 (PBST).

-

Nuclear Counterstain (optional): DAPI (4',6-diamidino-2-phenylindole) or Hoechst stain.

-

Antifade Mounting Medium.

-

Microscope Slides.

Step-by-Step Protocol

-

Cell Culture and Preparation:

-

Seed cells onto sterile glass coverslips in a 24-well plate and culture until they reach the desired confluency (typically 60-80%).

-

Gently wash the cells twice with PBS.

-

-

Fixation:

-

Aspirate the PBS and add 1 mL of 4% PFA to each well.

-

Incubate for 15-20 minutes at room temperature.[1]

-

Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (for intracellular antigens):

-

If the target antigen is intracellular, add 1 mL of Permeabilization Buffer to each well.

-

Incubate for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Add 1 mL of Blocking Buffer to each well.

-

Incubate for 1 hour at room temperature to block non-specific antibody binding sites.[1]

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in Blocking Buffer.

-

Aspirate the Blocking Buffer and add the diluted primary antibody solution to each coverslip.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

-

Washing:

-

Aspirate the primary antibody solution and wash the coverslips three times with PBST for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Dilute the this compound-conjugated secondary antibody to its recommended concentration in Blocking Buffer.

-

From this step onwards, protect the samples from light.

-

Aspirate the wash buffer and add the diluted secondary antibody solution to each coverslip.

-

Incubate for 1 hour at room temperature in a dark, humidified chamber.[1]

-

-

Washing:

-

Aspirate the secondary antibody solution and wash the coverslips three times with PBST for 5 minutes each in the dark.

-

-

Nuclear Counterstaining (Optional):

-

If desired, incubate the coverslips with a nuclear counterstain such as DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.

-

Wash the coverslips twice with PBS.

-

-

Mounting:

-

Carefully remove the coverslips from the wells and gently wick away excess PBS from the edge using a laboratory wipe.

-

Place a small drop of antifade mounting medium onto a clean microscope slide.

-

Invert the coverslip (cell-side down) onto the drop of mounting medium, avoiding air bubbles.

-

Seal the edges of the coverslip with clear nail polish and allow it to dry.

-

-

Imaging:

-

Image the stained cells using a fluorescence microscope equipped with appropriate filters for Rhodamine 101 (Excitation: ~565 nm, Emission: ~595 nm) and any other fluorophores used.

-

Store the slides at 4°C in the dark.

-

Troubleshooting Common Issues

| Problem | Possible Cause | Suggested Solution |

| Weak or No Signal | - Inefficient primary antibody binding- Low concentration of primary or secondary antibody- Photobleaching of the fluorophore | - Optimize primary antibody concentration and incubation time.- Use a fresh dilution of the secondary antibody.- Minimize exposure to light during and after staining. Use an antifade mounting medium. |

| High Background | - Insufficient blocking- Secondary antibody concentration is too high- Inadequate washing | - Increase blocking time or try a different blocking agent.- Titrate the secondary antibody to find the optimal concentration.- Increase the number and duration of wash steps. |

| Non-specific Staining | - Primary antibody cross-reactivity- Aggregates in antibody solutions | - Run a control with only the secondary antibody to check for non-specific binding.- Centrifuge antibody solutions before use to pellet aggregates. |

| Autofluorescence | - Intrinsic fluorescence of the cells or tissues | - Use a different fixation method (e.g., methanol).- Treat with a quenching agent like sodium borohydride after fixation. |

Visualizations

Caption: Workflow for indirect immunofluorescence staining.

Caption: Principle of indirect immunofluorescence.

References

Application Notes and Protocols for Live-Cell Imaging with Rhodamine 101 Inner Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 101 inner salt is a bright and photostable fluorescent dye belonging to the rhodamine family of fluorophores.[1] Its excellent spectral properties make it a valuable tool for a variety of biological applications, including fluorescence microscopy, flow cytometry, and fluorescence correlation spectroscopy.[1][][3] In live-cell imaging, this compound is particularly useful for visualizing and tracking intracellular structures and dynamic processes. Its cationic nature facilitates its accumulation in mitochondria, making it a suitable probe for studying mitochondrial morphology, distribution, and membrane potential.[4][5][6][7] These application notes provide detailed protocols for using this compound in live-cell imaging, with a focus on mitochondrial staining and the assessment of cellular health.

Physicochemical Properties and Spectral Data

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in live-cell imaging. The dye's high molar absorptivity and quantum yield contribute to its bright fluorescence signal.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₀N₂O₃ | [8] |

| Molecular Weight | 490.59 g/mol | [8][9] |

| Appearance | Dark purple crystalline powder | [10] |

| Solubility | Soluble in methanol and DMSO | [1][9] |

| Excitation Maximum (λex) | ~565 nm | [1][3] |

| Emission Maximum (λem) | ~595 nm | [1][3] |

| Molar Absorptivity (in Methanol) | 10.50 x 10⁴ L mol⁻¹ cm⁻¹ at 567 nm | [11] |

| Quantum Yield (in Ethanol) | 0.98 | [3] |

Experimental Protocols

General Live-Cell Staining with this compound

This protocol provides a general guideline for staining live cells with this compound. Optimal conditions, including dye concentration and incubation time, may vary depending on the cell type and experimental objectives and should be determined empirically.

Materials:

-

This compound (CAS 116450-56-7)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Complete cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS), pH 7.4

-

Live-cell imaging compatible chambered coverglass, glass-bottom dishes, or microplates

-

Fluorescence microscope with appropriate filter sets (e.g., TRITC or Texas Red)

Stock Solution Preparation:

-

Prepare a 1 mM stock solution of this compound by dissolving 4.91 mg of the dye in 10 mL of anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Staining Protocol:

-

Culture cells to the desired confluency on a live-cell imaging compatible vessel.

-

Prepare a fresh working solution of this compound by diluting the 1 mM stock solution in pre-warmed complete cell culture medium. The final working concentration typically ranges from 100 nM to 1 µM. It is recommended to test a range of concentrations to determine the optimal signal-to-noise ratio for your specific cell type and application.

-

Remove the existing culture medium from the cells.

-

Add the this compound working solution to the cells.

-

Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 15 to 60 minutes.[12] Incubation time should be optimized to achieve sufficient staining without inducing cytotoxicity.

-

After incubation, gently wash the cells two to three times with pre-warmed PBS or complete culture medium to remove unbound dye and reduce background fluorescence.

-

Add fresh, pre-warmed complete culture medium or an appropriate imaging buffer to the cells.

-

Proceed with live-cell imaging using a fluorescence microscope equipped with a suitable filter set for rhodamine fluorescence.

Workflow for General Live-Cell Staining:

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 3. PhotochemCAD | this compound [photochemcad.com]

- 4. Hydrophobic analogues of rhodamine B and rhodamine 101: potent fluorescent probes of mitochondria in living C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rhodamine B as a mitochondrial probe for measurement and monitoring of mitochondrial membrane potential in drug-sensitive and -resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. Rhodamine 101 for fluorescence 116450-56-7 [sigmaaldrich.com]

- 10. 419060010 [thermofisher.com]

- 11. exciton.luxottica.com [exciton.luxottica.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Conjugating Rhodamine 101 Inner Salt to Antibodies and Proteins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the covalent conjugation of Rhodamine 101 inner salt derivatives to antibodies and other proteins. The following sections cover the necessary reagents, equipment, and step-by-step instructions for both amine-reactive and thiol-reactive labeling strategies. Additionally, methods for the purification of the resulting conjugate and the calculation of the degree of labeling are described.

Introduction

Rhodamine 101 and its derivatives are bright, photostable fluorescent dyes widely used in various biological applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1][][3] Covalently attaching Rhodamine 101 to antibodies and proteins enables the specific detection and tracking of target molecules in complex biological systems. This is particularly valuable in drug development for target validation and mechanistic studies, allowing researchers to identify target molecules on cell surfaces and characterize drug binding.[]

The choice of conjugation chemistry depends on the available reactive groups on the protein of interest. The two most common methods are:

-

Amine-reactive conjugation: This method targets primary amines, such as the side chain of lysine residues and the N-terminus of the polypeptide chain, using N-hydroxysuccinimide (NHS) esters of Rhodamine 101.[5][6]

-

Thiol-reactive conjugation: This approach targets free sulfhydryl groups, typically from cysteine residues, using maleimide derivatives of Rhodamine 101.[1][7][8]

This document provides protocols for both approaches, ensuring broad applicability for a range of research needs.

Quantitative Data Summary

For accurate characterization of the fluorescent conjugate, specific quantitative data for the Rhodamine 101 derivative is required. The following table summarizes the key spectral and physical properties for a representative Rhodamine 101 derivative, Atto Rho101, which is based on the Rhodamine 101 core structure.[1]

| Parameter | Value | Reference |

| Molar Extinction Coefficient (ε) | 120,000 cm⁻¹M⁻¹ | [1] |

| Maximum Absorption Wavelength (λ_abs_) | 587 nm | [1] |

| Maximum Emission Wavelength (λ_em_) | 609 nm | [1] |

| Correction Factor at 280 nm (CF₂₈₀) | 0.17 | [1] |

| Correction Factor at 260 nm (CF₂₆₀) | 0.18 | [1] |

| Molecular Weight (MW of Maleimide derivative) | 812 g/mol | [1] |

Experimental Protocols

Protocol 1: Amine-Reactive Conjugation using Rhodamine 101 NHS Ester

This protocol describes the conjugation of a Rhodamine 101 NHS ester to primary amines on an antibody or protein.

Materials:

-

Antibody or protein to be labeled (in an amine-free buffer like PBS)

-

Rhodamine 101 NHS ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

-

Purification column (e.g., Sephadex G-25) or dialysis equipment

-

Spectrophotometer

Procedure:

-

Protein Preparation:

-

Dissolve the antibody or protein in the Conjugation Buffer at a concentration of 2-10 mg/mL.

-

If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against the Conjugation Buffer before labeling.

-

-

Dye Preparation:

-

Conjugation Reaction:

-

Calculate the required volume of the dye solution. A 10- to 20-fold molar excess of the dye to the protein is a good starting point.

-

Slowly add the calculated amount of the dye solution to the protein solution while gently stirring.

-

Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from light.[6]

-

-

Purification of the Conjugate:

-

Remove the unreacted dye and byproducts by gel filtration using a Sephadex G-25 column or by dialysis against an appropriate buffer (e.g., PBS).[]

-

Protocol 2: Thiol-Reactive Conjugation using Rhodamine 101 Maleimide

This protocol details the conjugation of a Rhodamine 101 maleimide to free sulfhydryl groups on a protein.

Materials:

-

Protein with free thiol groups

-

Rhodamine 101 maleimide

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Thiol-free buffer, pH 7.0-7.5 (e.g., 10-100 mM phosphate, Tris, or HEPES)

-

Reducing agent (e.g., TCEP or DTT) if disulfide bonds need to be reduced

-

Purification column (e.g., Sephadex G-25) or dialysis equipment

-

Spectrophotometer

Procedure:

-

Protein Preparation:

-

Dissolve the protein at a concentration of 50-100 µM in a suitable degassed buffer at pH 7.0-7.5.[1][7]

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of a reducing agent like TCEP. If DTT is used, it must be removed by dialysis before adding the maleimide dye.[1][7]

-

-

Dye Preparation:

-

Conjugation Reaction:

-

Quenching the Reaction (Optional):

-

To consume any excess maleimide, a low molecular weight thiol such as mercaptoethanol or glutathione can be added.[7]

-

-

Purification of the Conjugate:

Protocol 3: Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It is a critical parameter for ensuring the quality and reproducibility of your fluorescently labeled protein.

Procedure:

-

Measure Absorbance:

-

Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorption wavelength of the Rhodamine 101 derivative (e.g., 587 nm for Atto Rho101) (A_max_).

-

-

Calculate the Concentration of the Dye:

-

Molar concentration of dye = A_max_ / ε_dye_

-

Where ε_dye_ is the molar extinction coefficient of the Rhodamine 101 derivative (e.g., 120,000 cm⁻¹M⁻¹ for Atto Rho101).[1]

-

-

-

Calculate the Concentration of the Protein:

-

Molar concentration of protein = [A₂₈₀ - (A_max_ × CF₂₈₀)] / ε_protein_

-

Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (e.g., 0.17 for Atto Rho101).[1]

-

ε_protein_ is the molar extinction coefficient of your protein at 280 nm (e.g., for IgG, ε ≈ 210,000 cm⁻¹M⁻¹).

-

-

-

Calculate the Degree of Labeling (DOL):

-

DOL = Molar concentration of dye / Molar concentration of protein

-

An optimal DOL for antibodies is typically between 2 and 10.

Visualizations

Caption: Experimental workflow for conjugating Rhodamine 101 to proteins.

Caption: Application of Rhodamine 101-conjugates in cell signaling analysis.

References

Application Notes and Protocols: Using Rhodamine 101 Inner Salt in Flow Cytometry Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction